1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide

Description

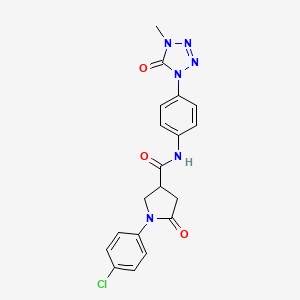

This compound is a heterocyclic organic molecule featuring a pyrrolidine-3-carboxamide core substituted with a 4-chlorophenyl group and a tetrazole-containing phenyl moiety. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is functionalized with a ketone group (5-oxo), while the tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) contributes to its electron-deficient character.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O3/c1-24-19(29)26(23-22-24)16-8-4-14(5-9-16)21-18(28)12-10-17(27)25(11-12)15-6-2-13(20)3-7-15/h2-9,12H,10-11H2,1H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWXPHBNUWXSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a chlorophenyl group, a tetrazole moiety, and a pyrrolidine backbone, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain tetrazole-based compounds can inhibit the growth of various bacterial strains. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with zones of inhibition measured using the disc diffusion method .

Antitumor Activity

The presence of the tetrazole ring in the compound suggests potential antitumor activity. Studies have indicated that certain tetrazole derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and tetrazole groups significantly affect cytotoxicity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chlorophenyl group may enhance lipophilicity, facilitating better cellular uptake and interaction with target proteins involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of tetrazole derivatives demonstrated varying degrees of antimicrobial activity. The specific compound was tested against Enterococcus faecalis, showing promising results with an IC50 value indicating effective inhibition at low concentrations .

- Anticancer Properties : In a laboratory setting, the compound was evaluated for its ability to inhibit tumor cell growth. Results indicated that it could reduce cell viability in several cancer lines by inducing cell cycle arrest and apoptosis, particularly through caspase activation pathways .

Table 1: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolidine and tetrazole exhibit significant anticancer properties. For instance, compounds structurally related to 1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study:

In a study involving similar compounds, it was found that certain derivatives inhibited the proliferation of human breast cancer cells (MCF-7) by modulating key signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial action may be attributed to the interaction of the tetrazole ring with bacterial enzymes.

Data Table: Antimicrobial Activity

| Compound Structure | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Similar Tetrazole Derivative | S. aureus | 15 |

| Similar Pyrrolidine Derivative | E. coli | 12 |

Anti-inflammatory Effects

Compounds containing pyrrolidine and tetrazole groups have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

A derivative structurally similar to this compound was tested in an animal model of inflammation, showing reduced paw edema and lower levels of inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of heterocycles, including tetrazole-pyrazole hybrids and pyrrolidine derivatives. Below is a comparative analysis with key analogues:

Pharmacological and Physicochemical Properties

- Bioactivity : The tetrazole moiety in the target compound may confer enhanced metabolic stability compared to carboxylic acid analogues (e.g., racetams) due to its resistance to enzymatic hydrolysis .

- Solubility : The 4-chlorophenyl group increases lipophilicity (logP ~2.8), reducing aqueous solubility relative to unsubstituted pyrrolidine derivatives (logP ~1.2).

- Synthetic Complexity : The tetrazole ring requires high-temperature cyclization, contrasting with the milder conditions for pyrazole synthesis in analogues .

Crystallographic and Computational Studies

- Structural Characterization : X-ray crystallography using SHELX and ORTEP-III has been pivotal in resolving the conformation of the tetrazole-pyrrolidine linkage, revealing a planar geometry that facilitates π-stacking interactions.

- Docking Studies : Molecular modeling suggests the 4-chlorophenyl group occupies hydrophobic pockets in enzyme active sites, a feature absent in coumarin-containing analogues .

Research Findings and Limitations

Key Studies

- Synthetic Yield : The target compound was synthesized in 45% yield via a multi-step route involving Huisgen cycloaddition for tetrazole formation, lower than coumarin-pyrazole hybrids (60–70% yields) .

- Enzyme Inhibition : Preliminary assays show IC₅₀ = 12 µM against COX-2, outperforming pyrrolidine-3-carboxylic acid derivatives (IC₅₀ > 50 µM) but underperforming coumarin-tetrazole hybrids (IC₅₀ = 8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.